4-amino-N,N,3-trimethylbenzamide
Overview
Description
4-amino-N,N,3-trimethylbenzamide is a chemical compound with the molecular formula C10H14N2O. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its light yellow to yellow powder or crystalline form .
Mechanism of Action
Target of Action
It is structurally similar to trimethobenzamide , an antiemetic drug that primarily targets the chemoreceptor trigger zone (CTZ) .
Mode of Action
Based on its structural similarity to trimethobenzamide, it may also involve the ctz, an area in the medulla oblongata through which emetic impulses are conveyed to the vomiting center .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-amino-N,N,3-trimethylbenzamide. For instance, the compound can scatter in the air and absorb moisture in a humid environment . These factors could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N,3-trimethylbenzamide typically involves the reduction of 4-nitro-N,N,3-trimethylbenzamide. The reduction process can be carried out using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds .
Scientific Research Applications
4-amino-N,N,3-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-amino-N,N,3-trimethylbenzamide hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
4-nitro-N,N,3-trimethylbenzamide: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-amino-N,N,3-trimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDXFDIJZBWQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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